Elovl1-IN-3

Description

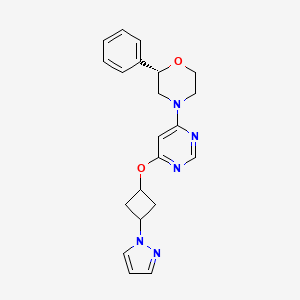

Structure

2D Structure

Properties

Molecular Formula |

C21H23N5O2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S)-2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2/t17?,18?,19-/m1/s1 |

InChI Key |

JXGFJBHPOCYADP-CTWPCTMYSA-N |

Isomeric SMILES |

C1CO[C@H](CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |

Canonical SMILES |

C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Elovl1-IN-3 in Adrenoleukodystrophy: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of Elovl1-IN-3, a potent and selective inhibitor of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), as a therapeutic strategy for Adrenoleukodystrophy (ALD). This document is intended for researchers, scientists, and drug development professionals actively involved in the study and treatment of this devastating neurodegenerative disorder.

Executive Summary

X-linked Adrenoleukodystrophy (ALD) is a rare genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. This defect leads to the pathological accumulation of very long-chain fatty acids (VLCFAs), particularly C26:0, in all tissues, with the most severe effects observed in the central nervous system, adrenal glands, and testes. The accumulation of VLCFAs is a central event in the pathophysiology of ALD, contributing to demyelination, neuroinflammation, and axonal degeneration.[1] ELOVL1 has been identified as the key and rate-limiting enzyme responsible for the elongation of VLCFAs, specifically the conversion of C22:0 to C26:0.[2][3] Therefore, inhibiting ELOVL1 presents a direct therapeutic strategy to curb the production of toxic VLCFAs. This compound (also known as compound 22) is a novel, orally bioavailable small molecule inhibitor of ELOVL1 that has demonstrated significant efficacy in preclinical models of ALD.

The Pathophysiological Role of ELOVL1 in ALD

In healthy individuals, the ALDP transporter, encoded by the ABCD1 gene, facilitates the transport of VLCFA-CoA esters from the cytosol into the peroxisome for degradation via β-oxidation. In ALD patients, mutations in ABCD1 impair this transport process, leading to the accumulation of VLCFA-CoA in the cytosol. This cytosolic excess of VLCFA-CoA serves as a substrate for the endoplasmic reticulum-resident enzyme ELOVL1, which catalyzes the elongation of these fatty acids, further exacerbating the accumulation of C24:0 and C26:0 species. This pathological cascade underscores the central role of ELOVL1 in the progression of ALD. The accumulation of VLCFAs is cytotoxic and has been shown to induce a range of downstream pathological effects, including mitochondrial dysfunction, oxidative stress, and a pro-inflammatory response, ultimately leading to the characteristic neurodegeneration seen in ALD.

Quantitative Efficacy of this compound

This compound has been shown to be a highly potent and selective inhibitor of ELOVL1. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ELOVL1 Inhibition | HEK293 | IC50 for LPC(C26:0) synthesis reduction | 400 pM | |

| ELOVL1 Inhibition | HEK293 | EC50 for C26:0 VLCFA synthesis reduction | 0.4 nM |

Table 2: In Vivo Efficacy of this compound in ABCD1 Knockout Mouse Model

| Animal Model | Treatment Duration | Dose (mg/kg, p.o., daily) | Tissue | % Reduction of C26:0 LPC | Reference |

| ABCD1 KO C57BL/6 Mice | 3 months | 1 | Blood | Significant reduction | |

| ABCD1 KO C57BL/6 Mice | 3 months | 8 | Blood | Near wild-type levels | |

| ABCD1 KO C57BL/6 Mice | 3 months | 32 | Blood | Near wild-type levels | |

| Sprague-Dawley Rats | 28 days | 10 | Blood | 78% | |

| Sprague-Dawley Rats | 28 days | 50 | Blood | 79% | |

| Cynomolgus Monkeys | 14 days | 6.5 | Blood | 47% | |

| Cynomolgus Monkeys | 14 days | 50 | Blood | 65% |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro ELOVL1 Enzyme Activity Assay

This protocol is based on a radiometric assay to measure the enzymatic activity of ELOVL1.

-

Preparation of Microsomes:

-

HEK293T cells are transiently transfected with an expression vector for human ELOVL1.

-

After 48 hours, cells are harvested, washed with PBS, and resuspended in a hypotonic buffer.

-

Cells are homogenized, and the lysate is centrifuged to pellet nuclei and cell debris.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction containing the endoplasmic reticulum and ELOVL1.

-

The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

-

-

Enzyme Reaction:

-

The reaction mixture contains the microsomal preparation, a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5), NADPH, and the fatty acyl-CoA substrate (e.g., C22:0-CoA).

-

The reaction is initiated by the addition of radiolabeled [14C]malonyl-CoA.

-

The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

-

Lipid Extraction and Analysis:

-

The reaction is stopped by the addition of a saponification agent (e.g., KOH in methanol).

-

The mixture is heated to hydrolyze the acyl-CoAs to free fatty acids.

-

The solution is acidified, and the fatty acids are extracted with an organic solvent (e.g., hexane).

-

The extracted fatty acids are separated by thin-layer chromatography (TLC).

-

The radiolabeled, elongated fatty acid products are visualized and quantified using a bioimaging analyzer.

-

siRNA-mediated Knockdown of ELOVL1 in Human Fibroblasts

This protocol describes the transient knockdown of ELOVL1 expression in cultured human fibroblasts using small interfering RNA (siRNA).

-

Cell Culture:

-

Human dermal fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cells are passaged upon reaching 80-90% confluency.

-

-

siRNA Transfection:

-

One day before transfection, cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.

-

On the day of transfection, siRNA targeting ELOVL1 and a non-targeting control siRNA are diluted in serum-free medium.

-

A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is diluted in a separate tube of serum-free medium.

-

The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

The culture medium is replaced with fresh antibiotic-free medium.

-

The siRNA-lipid complexes are added dropwise to the cells.

-

Cells are incubated for 48-72 hours to allow for knockdown of the target gene.

-

-

Analysis of Knockdown Efficiency and VLCFA Levels:

-

Knockdown of ELOVL1 expression is confirmed by Western blot analysis of protein lysates or qRT-PCR analysis of total RNA.

-

To assess the effect on VLCFA levels, lipids are extracted from the cells and analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Lipid Extraction and VLCFA Measurement by GC-MS

This protocol outlines the procedure for extracting total lipids from cultured cells or animal tissues and quantifying VLCFA levels.

-

Sample Preparation:

-

Cultured cells are harvested, washed with PBS, and cell pellets are stored at -80°C.

-

Animal tissues are snap-frozen in liquid nitrogen and stored at -80°C.

-

-

Lipid Extraction:

-

A modified Folch method is commonly used. Samples are homogenized in a chloroform:methanol mixture (2:1, v/v).

-

The homogenate is vortexed and incubated to ensure complete lipid extraction.

-

A salt solution (e.g., 0.9% NaCl) is added to induce phase separation.

-

The mixture is centrifuged, and the lower organic phase containing the lipids is collected.

-

-

Fatty Acid Methylation:

-

The extracted lipids are dried under a stream of nitrogen.

-

The lipid residue is transmethylated by heating with a reagent such as methanolic HCl or BF3-methanol to convert fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis:

-

The FAMEs are extracted into an organic solvent (e.g., hexane).

-

The sample is injected into a gas chromatograph equipped with a mass spectrometer.

-

The FAMEs are separated based on their volatility and detected by the mass spectrometer.

-

The abundance of each fatty acid species, including C26:0, is quantified by comparing its peak area to that of an internal standard.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway in ALD and the experimental workflow for evaluating ELOVL1 inhibitors.

Caption: ALD Pathophysiology and ELOVL1 Inhibition.

Caption: Preclinical Evaluation of this compound.

Conclusion

The inhibition of ELOVL1 by this compound represents a highly promising and targeted therapeutic approach for Adrenoleukodystrophy. By directly intervening in the pathological elongation of very long-chain fatty acids, this strategy addresses a core molecular driver of the disease. The potent in vitro and in vivo efficacy of this compound, as demonstrated in preclinical models, provides a strong rationale for its continued development as a potential treatment for ALD. Further research and clinical investigation are warranted to translate these promising findings into a viable therapy for patients.

References

- 1. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Therapeutic Potential of Elovl1-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elovl1-IN-3, also identified as Compound 22, is a potent and selective small molecule inhibitor of the Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key microsomal enzyme responsible for the rate-limiting step in the elongation of very-long-chain fatty acids (VLCFAs), specifically in the synthesis of saturated C22:0 to C26:0 fatty acids. By targeting ELOVL1, this compound effectively reduces the production of these VLCFAs. This inhibitory action holds significant therapeutic promise for X-linked adrenoleukodystrophy (ALD), a debilitating neurodegenerative disease characterized by the pathological accumulation of VLCFAs. This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to ELOVL1 and its Role in Disease

The ELOVL family of enzymes (ELOVL1-7) are critical players in lipid metabolism, each exhibiting specificity for the elongation of fatty acids of different lengths and saturation levels. ELOVL1 is primarily responsible for the synthesis of very-long-chain saturated and monounsaturated fatty acids (VLCFAs), particularly those with 20 or more carbons.[1] Specifically, it catalyzes the elongation of C22:0 to C24:0 and C24:0 to C26:0 fatty acids.[2][3]

Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in tissues and plasma, causing X-linked adrenoleukodystrophy (ALD).[2][4] This accumulation is cytotoxic and contributes to the demyelination and neuroinflammation characteristic of the disease. Since ELOVL1 is the principal enzyme for the synthesis of C26:0, it has emerged as a key therapeutic target for ALD. Inhibiting ELOVL1 offers a substrate reduction therapy approach to mitigate the primary metabolic defect in ALD.

This compound: A Potent and Selective ELOVL1 Inhibitor

This compound (Compound 22) is an orally active and CNS-penetrant pyrimidine ether-based compound developed as a selective inhibitor of ELOVL1. Its primary function is to block the enzymatic activity of ELOVL1, thereby reducing the synthesis of C24:0 and C26:0 VLCFAs.

Mechanism of Action

This compound directly inhibits the enzymatic function of ELOVL1, which is the initial and rate-limiting condensation step in the fatty acid elongation cycle. This cycle takes place in the endoplasmic reticulum. By blocking this step, this compound prevents the addition of two-carbon units to the acyl-CoA substrate, effectively halting the synthesis of longer chain fatty acids.

Quantitative Data on the Efficacy of this compound

The potency and selectivity of this compound have been demonstrated through a series of in vitro and in vivo experiments.

In Vitro Potency and Selectivity

This compound shows high potency in inhibiting ELOVL1 activity, as measured by the reduction of C26:0 lysophosphatidylcholine (LPC), a biomarker for ELOVL1 inhibition.

| Cell Line | Assay | IC50 | Selectivity | Reference |

| HEK293 | C26:0 LPC Synthesis | 400 pM | >50 µM for ELOVL4, -6, and -7 | |

| ALD Patient Fibroblasts | C26:0 VLCFA Synthesis | Not specified | Selective for ELOVL1 | |

| ALD Patient B-lymphocytes | C26:0 VLCFA Synthesis | Not specified | Selective for ELOVL1 |

In Vivo Efficacy in Animal Models

Oral administration of this compound has been shown to significantly reduce blood C26:0 LPC levels in various animal models, including a mouse model of ALD.

| Animal Model | Dose | Duration | Effect on Blood C26:0 LPC Levels | Reference |

| ABCD1 Knockout C57BL/6 Mice | 1-32 mg/kg, p.o., once daily | 3 months | Significantly reduced, with 8 mg/kg or higher bringing levels near wild-type. | |

| Sprague-Dawley Rats | 10 or 50 mg/kg, p.o., once daily | 28 days | Reduced by 78% and 79%, respectively. | |

| Cynomolgus Monkeys | 6.5 or 50 mg/kg, p.o., once daily | 14 days | Reduced by 47% and 65%, respectively. |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of this compound.

In Vitro C26:0 LPC Synthesis Assay in HEK293 Cells

-

Cell Culture: HEK293 cells are cultured in standard growth medium.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 nM) or vehicle control for 48 hours.

-

Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system.

-

LC-MS/MS Analysis: The levels of C26:0 lysophosphatidylcholine (LPC) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of C26:0 LPC synthesis against the concentration of this compound.

In Vivo Efficacy Study in ABCD1 Knockout Mice

-

Animal Model: ABCD1 knockout C57BL/6 mice, a murine model for ALD, are used.

-

Dosing: this compound is administered orally (p.o.) once daily at various doses (e.g., 1-32 mg/kg) for a specified duration (e.g., 3 months).

-

Blood Collection: Blood samples are collected at baseline and at various time points during the study.

-

Biomarker Analysis: Blood C26:0 LPC levels are measured using LC-MS/MS.

-

Statistical Analysis: Statistical analysis is performed to compare the C26:0 LPC levels between the treatment and control groups.

References

- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Elovl1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Elovl1-IN-3, a potent and orally bioavailable inhibitor of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ELOVL1 inhibition, particularly in the context of X-linked adrenoleukodystrophy (ALD).

Introduction

X-linked adrenoleukodystrophy is a rare neurodegenerative disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very-long-chain fatty acids (VLCFAs), particularly C26:0, in tissues and plasma. ELOVL1 is the key enzyme responsible for the elongation of VLCFAs, making it a prime therapeutic target for substrate reduction therapy in ALD. This compound, also known as Compound 22, emerged from a high-throughput screening campaign as a promising candidate for inhibiting ELOVL1 activity and reducing VLCFA levels.[1]

Discovery of this compound

This compound was identified through a high-throughput radiometric screen designed to find inhibitors of the ELOVL1 enzyme.[1] The initial hit from this screen was a bis-pyridyl ether analog (Compound 2) which demonstrated weak ELOVL1 inhibition with an IC50 of 21 μM and moderate cellular potency with a HEK293 C26 IC50 of 6.7 μM.[2][3] A subsequent structure-activity relationship (SAR) study led to the development of a series of pyrimidine ether-based compounds with improved potency and pharmacokinetic properties, culminating in the identification of this compound (Compound 22).[1]

Experimental Workflow for Discovery

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps include nucleophilic aromatic substitution (SNAr) reactions to construct the pyrimidine ether core.

A general synthetic scheme for pyrimidine-based ELOVL1 inhibitors involves the sequential SNAr reactions on a di-substituted pyrimidine with an alcohol followed by an amine.

A more detailed, step-by-step synthesis protocol for this compound (Compound 22) would require access to the full supplementary information of the primary publication, which is not fully available in the provided search results. However, based on the provided information, a plausible synthetic route can be outlined.

Signaling Pathway of ELOVL1 and Inhibition by this compound

ELOVL1 is an endoplasmic reticulum-resident enzyme that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids. It condenses a fatty acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA, which then undergoes three subsequent reactions (reduction, dehydration, and a second reduction) to yield a fatty acyl-CoA that is two carbons longer. This cycle is repeated to produce VLCFAs of various lengths. In X-linked adrenoleukodystrophy, a defect in the ABCD1 transporter leads to the accumulation of VLCFAs, which are substrates for further elongation by ELOVL1, exacerbating the disease pathology. This compound acts as a direct inhibitor of the ELOVL1 enzyme, thereby blocking the elongation cycle and reducing the production of pathogenic VLCFAs.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of ELOVL1 Inhibitors

| Compound | ELOVL1 IC50 (µM) | HEK293 C26 IC50 (µM) |

| This compound (22) | Data not available | Data not available |

| Compound 2 | 21 | 6.7 |

| Compound 4 | 0.86 | 0.44 |

| Compound 5 | 0.22 | 0.08 |

| Compound 8 | 0.012 | 3.3 |

| Compound 9 | 0.06 | 3.6 |

| Compound 11 | 0.003 | 3.4 |

Note: Specific IC50 values for this compound were not explicitly found in the provided search results, but it is described as a highly potent inhibitor.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dose (mg/kg, p.o., once daily) | Duration | Effect on Blood C26:0 Lysophosphatidylcholine (LPC) |

| ABCD1 knockout C57BL/6 mice | 1, 2, 4, 8, 16, 32 | 3 months | Significantly reduced; 8 mg/kg and higher brought levels near wild-type. |

| Sprague-Dawley rats | 10, 50 | 28 days | Reduced by 78% and 79%, respectively. |

| Cynomolgus monkeys | 6.5, 50 | 14 days | Reduced by 47% and 65%, respectively. |

Experimental Protocols

High-Throughput Radiometric Screen for ELOVL1 Inhibitors

A detailed protocol for the radiometric assay was not available in the search results. However, such assays typically involve the use of a radiolabeled substrate, such as [14C]malonyl-CoA or a radiolabeled fatty acyl-CoA. The activity of the ELOVL1 enzyme is measured by the incorporation of the radiolabel into the elongated fatty acid product. The assay is performed in a high-throughput format using microplates, and the inhibitory effect of compounds is determined by the reduction in radioactivity in the presence of the test compound.

Cellular Assay for C26:0 Lysophosphatidylcholine (LPC) Measurement

This protocol describes the measurement of C26:0 LPC levels in cells, a key biomarker for ALD and a measure of ELOVL1 activity.

-

Cell Culture: HEK293 cells or ALD patient fibroblasts are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified period (e.g., 48 hours).

-

Lipid Extraction: Lipids are extracted from the cells using a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of C26:0 LPC. An internal standard, such as C26:0-d4-LPC, is used for accurate quantification. The analysis is typically performed in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions of C26:0 LPC.

In Vivo Studies in ABCD1 Knockout Mice

ABCD1 knockout mice are a widely used animal model for X-linked adrenoleukodystrophy.

-

Animal Handling: All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Dosing: this compound is administered orally (p.o.) once daily at the desired doses. The compound can be formulated in a suitable vehicle for oral gavage.

-

Sample Collection: Blood samples are collected at specified time points to measure C26:0 LPC levels. Tissues such as the brain and spinal cord can also be collected at the end of the study for analysis of VLCFA levels.

-

Biomarker Analysis: C26:0 LPC levels in blood spots or plasma are quantified using LC-MS/MS as described in the cellular assay protocol.

Conclusion

This compound is a potent, orally bioavailable inhibitor of ELOVL1 that has demonstrated significant efficacy in reducing the levels of very-long-chain fatty acids in preclinical models of X-linked adrenoleukodystrophy. Its discovery and characterization provide a valuable tool for further research into the role of ELOVL1 in health and disease and represent a promising therapeutic strategy for ALD. Further studies are warranted to fully elucidate its clinical potential.

References

Elovl1-IN-3: A Potent and Selective Chemical Probe for the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1)

Abstract: This technical guide provides a comprehensive overview of Elovl1-IN-3 (also known as Compound 22), a potent, selective, and orally bioavailable small molecule inhibitor of the ELOVL1 enzyme. ELOVL1 is the key elongase responsible for the synthesis of very-long-chain fatty acids (VLCFAs), particularly C26:0. The accumulation of these VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder.[1][2][3] This document details the mechanism of action, quantitative biochemical and in vivo data, experimental protocols, and relevant biological pathways associated with this compound, establishing its utility as a critical chemical probe for researchers in cell biology, pharmacology, and drug development.

Introduction to ELOVL1 and X-Linked Adrenoleukodystrophy

Elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a crucial enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting condensation step in the synthesis of saturated and monounsaturated VLCFAs.[4][5] Specifically, it is the sole elongase responsible for elongating fatty acids to C26:0.

X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein (ALDP). Deficiency in ALDP impairs the peroxisomal degradation of VLCFAs, leading to the accumulation of VLCFA-CoAs in the cytosol. These cytosolic VLCFA-CoAs become substrates for ELOVL1, resulting in their further elongation and the subsequent pathological accumulation of C26:0 and other VLCFAs in tissues and plasma. This accumulation is associated with demyelination, neuroinflammation, and axonal degeneration. Given its central role in the synthesis of pathogenic VLCFAs, ELOVL1 has emerged as a key therapeutic target for X-ALD. This compound is a potent inhibitor developed to target this enzyme.

This compound: Mechanism of Action

This compound acts as a direct inhibitor of the ELOVL1 enzyme. By blocking the elongase activity of ELOVL1, it prevents the conversion of shorter-chain fatty acids into C24:0 and C26:0 VLCFAs. This inhibition leads to a significant reduction in the synthesis and accumulation of these pathogenic lipids. The utility of this compound as a chemical probe stems from its high potency and selectivity, allowing for the precise dissection of ELOVL1's role in both healthy and diseased states.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The data are summarized below.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HEK293 | C26:0 VLCFA Synthesis | EC₅₀ | 0.4 nM | |

| HEK293 | C26:0 LPC Synthesis Inhibition | Concentration | 100 nM (48 hrs) | |

| X-ALD Patient Fibroblasts | C26:0 VLCFA Synthesis | - | Effective Reduction | |

| X-ALD Patient Lymphocytes | C26:0 VLCFA Synthesis | - | Effective Reduction |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Duration | Key Result | Reference |

| ABCD1 KO Mice | 1 - 32 mg/kg, p.o., daily | 3 months | Significantly reduced blood C26:0 LPC; ≥8 mg/kg brought levels near wild-type. | |

| Sprague-Dawley Rats | 10 mg/kg, p.o., daily | 28 days | 78% reduction in blood C26:0 LPC. | |

| Sprague-Dawley Rats | 50 mg/kg, p.o., daily | 28 days | 79% reduction in blood C26:0 LPC. | |

| Cynomolgus Monkeys | 6.5 mg/kg, p.o., daily | 14 days | 47% reduction in blood C26:0 LPC. | |

| Cynomolgus Monkeys | 50 mg/kg, p.o., daily | 14 days | 65% reduction in blood C26:0 LPC. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections describe key experimental protocols for evaluating this compound.

In Vitro ELOVL1 Inhibition Assay in HEK293 Cells

This protocol is designed to measure the potency of this compound in inhibiting the synthesis of C26:0 lysophosphatidylcholine (LPC).

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM.

-

Treatment: Seed HEK293 cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 hours.

-

Lipid Extraction and Analysis:

-

Harvest the cells and extract lipids using a suitable organic solvent system (e.g., Folch method).

-

Analyze the levels of C26:0 LPC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Normalize the C26:0 LPC levels to an internal standard and total protein content. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Efficacy Study in ABCD1 Knockout Mice

This protocol details an in vivo study to assess the ability of this compound to lower VLCFA levels in a relevant disease model.

-

Animal Model: Use male ABCD1 knockout mice, which serve as a model for X-ALD. House animals in accordance with institutional guidelines.

-

Compound Formulation:

-

Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 1, 3, 10, 30 mg/kg). The solution should be clear; sonication can be used to aid dissolution.

-

-

Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage (p.o.).

-

Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and specified time points throughout the study (e.g., weekly or bi-weekly).

-

Lipid Analysis: Extract lipids from plasma or whole blood and quantify C26:0 LPC levels using a validated LC-MS/MS method.

-

Data Analysis: Compare the C26:0 LPC levels in the treated groups to the vehicle-treated group and a wild-type control group. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Conclusion

This compound is a highly potent and selective chemical probe for the ELOVL1 enzyme. Its ability to effectively reduce the synthesis of pathogenic very-long-chain fatty acids both in vitro and in multiple species in vivo makes it an indispensable tool for the study of X-linked adrenoleukodystrophy and other disorders related to VLCFA metabolism. The detailed data and protocols provided in this guide are intended to facilitate further research into the function of ELOVL1 and the development of novel therapeutic strategies targeting this critical enzyme.

References

- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of ELOVL1 Inhibition: A Technical Guide for Researchers and Drug Developers

An in-depth exploration of the core biology, therapeutic rationale, and preclinical data supporting the inhibition of Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) as a promising strategy for the treatment of X-linked adrenoleukodystrophy and other neurological disorders.

Executive Summary

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) has emerged as a critical enzyme in the biosynthesis of very long-chain fatty acids (VLCFAs), lipids essential for various physiological processes. However, the accumulation of these fatty acids, particularly C24:0 and C26:0, is a hallmark of several debilitating neurological diseases, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the therapeutic potential of ELOVL1 inhibition, summarizing the underlying biological rationale, preclinical data on potent inhibitors, and detailed experimental protocols to facilitate further research and development in this promising area. The development of small molecule inhibitors targeting ELOVL1 offers a compelling substrate reduction therapy approach aimed at mitigating the pathophysiology of VLCFA-related disorders.

The Role of ELOVL1 in Health and Disease

ELOVL1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the rate-limiting step in the elongation of saturated and monounsaturated VLCFAs[1][2]. Specifically, it is the primary elongase responsible for the synthesis of C22:0 to C26:0 fatty acids[1]. These VLCFAs are crucial components of cellular membranes and are precursors for the synthesis of sphingolipids and ceramides[2].

Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in various tissues, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD)[3]. This accumulation is believed to be a key driver of the pathology observed in ALD. ELOVL1 has been identified as the key enzyme responsible for the synthesis of these accumulating VLCFAs in X-ALD patients. While ELOVL1 expression itself is not increased in X-ALD, the increased availability of its substrates due to impaired degradation leads to elevated C26:0 levels. Therefore, inhibiting ELOVL1 presents a direct strategy to reduce the production of these pathogenic lipids. Beyond X-ALD, dysregulation of ELOVL1 has also been implicated in other neurological conditions characterized by spasticity and hypomyelination.

Therapeutic Rationale for ELOVL1 Inhibition

The primary therapeutic strategy for ELOVL1 inhibition is substrate reduction therapy for X-ALD. By blocking the synthesis of C24:0 and C26:0 VLCFAs, it is hypothesized that the downstream pathological events, including demyelination and neuroinflammation, can be mitigated or prevented. The goal is to develop small molecule inhibitors that can penetrate the central nervous system (CNS) to reduce VLCFA levels in the brain, a key affected tissue. Preclinical studies have shown that both genetic knockdown and pharmacological inhibition of ELOVL1 can significantly reduce VLCFA levels in patient-derived cells and in animal models of ALD.

Quantitative Data on Preclinical ELOVL1 Inhibitors

Significant progress has been made in the development of potent and selective ELOVL1 inhibitors. The following tables summarize the available quantitative data for key preclinical compounds.

Table 1: In Vitro Potency and Selectivity of ELOVL1 Inhibitors

| Compound | Chemical Class | Target | IC50 | Selectivity | Reference |

| Compound 22 | Pyrimidine Ether | ELOVL1 | 400 pM (HEK293 cell-based) | >50 µM for ELOVL4, -6, and -7 | |

| Compound 27 | Pyrazole Amide | ELOVL1 | 13 nM (HEK cell-based) | Not explicitly quantified but described as selective | |

| CPD37 | Not Specified | ELOVL1 | ~50 nM | Highly selective over ELOVL3 and ELOVL7 |

Table 2: Pharmacokinetic Properties of ELOVL1 Inhibitors

| Compound | Animal Model | Bioavailability (Oral) | Tmax | Cmax | Half-life (t1/2) | Brain/Plasma Ratio | Reference |

| CPD37 | Mouse | 46% | 30 min | Not specified | 1.8 h | 1.1 | |

| Compound 27 | Not Specified | Favorable in vivo pharmacokinetics | Not specified | Not specified | Not specified | CNS-penetrant | |

| Compound 22 | Not Specified | Favorable pharmacokinetics | Not specified | Not specified | Not specified | CNS-penetrant |

Table 3: In Vivo Efficacy of ELOVL1 Inhibitors in ALD Mouse Models

| Compound | Animal Model | Dose and Duration | % Reduction in C26:0 (Blood/Plasma) | % Reduction in C26:0 (Brain) | Reference |

| Compound 27 | ALD Mouse Model | Not specified | Near wild-type levels | Up to 65% | |

| CPD37 | ABCD1-/y Mouse | 100 mg/kg/day (daily) | Reached wild-type levels | Significant reduction | |

| Compound 22 | ABCD1 KO Mouse | Not specified | Reduced to near wild-type levels | Not specified |

Experimental Protocols

In Vitro ELOVL1 Microsomal Activity Assay

This protocol is adapted from a high-throughput screen for ELOVL1 inhibitors and is suitable for determining the direct enzymatic inhibition of a compound.

Materials:

-

Microsomes prepared from cells overexpressing human ELOVL1

-

d4-C22:0-CoA (deuterated substrate)

-

Malonyl-CoA

-

NADPH

-

HEPES buffer (50 mM, pH 6.8) containing rotenone, BSA, NaCl, MgCl2, and CaCl2

-

7.5 N KOH for hydrolysis

-

Acetonitrile for extraction

-

384-well plates

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a 384-well plate, pre-incubate 15 µL of microsomes (75 µg/mL) with the test compound for a specified time at room temperature.

-

Initiate Reaction: Add 15 µL of a substrate mixture containing 10 µM d4-C22:0-CoA, 350 nM Malonyl-CoA, and 250 µM NADPH in HEPES buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 90 minutes.

-

Hydrolysis: Add 15 µL of 7.5 N KOH to each well to stop the reaction and hydrolyze the acyl-CoAs. Seal the plate and incubate at 80°C for 3 hours.

-

Extraction: Add 50 µL of acetonitrile to each well, seal, and centrifuge at 3000 x g for 1 minute.

-

Analysis: Analyze the supernatant by LC-MS/MS, monitoring the conversion of d4-C22:0 to d4-C24:0. The IC50 value is calculated from the dose-response curve of the inhibitor.

Cell-Based ELOVL1 Inhibition Assay

This assay measures the ability of a compound to inhibit ELOVL1 activity within a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

Human fibroblasts from an ALD patient (or a suitable cell line like HEK293)

-

Cell culture medium and supplements

-

Test compound

-

Assay plates (e.g., 96-well)

-

Reagents for lipid extraction (e.g., acetonitrile/methanol)

-

LC-MS/MS system

Procedure:

-

Cell Plating: Seed ALD patient fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Add 85 µL of a 50:50 acetonitrile:methanol solution containing internal standards (e.g., C17:0 sphingomyelin).

-

Centrifuge the plate for 5 minutes at 3000 rpm.

-

-

Analysis: Transfer 75 µL of the cell extract to a new plate and analyze by LC-MS/MS. Measure the ratio of sphingomyelin (SM) C26:0 to SM C22:0.

-

Data Analysis: Calculate the IC50 value based on the reduction of the SM C26:0 / SM C22:0 ratio in a dose-dependent manner.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: VLCFA Synthesis and ELOVL1 Inhibition Pathway.

Caption: ELOVL1 Inhibitor Development Workflow.

Caption: Therapeutic Logic of ELOVL1 Inhibition.

Preclinical Safety and Future Directions

While the efficacy data for ELOVL1 inhibitors are promising, preclinical safety findings have highlighted potential challenges. Dose-limiting toxicities have been observed in some animal species, and complete knockout of the Elovl1 gene in mice is lethal shortly after birth due to a compromised epidermal barrier. However, heterozygous Elovl1 knockout mice are viable and appear healthy, suggesting that partial and controlled inhibition of the enzyme may be well-tolerated. Preclinical safety findings for some inhibitors have included adverse effects in the skin, eye, and CNS, which require further investigation to determine their relevance to human therapeutic use.

Future research should focus on:

-

Optimizing the therapeutic window: Identifying dosing regimens that provide sufficient VLCFA reduction in the CNS while minimizing peripheral side effects.

-

Understanding toxicity mechanisms: Elucidating the precise mechanisms underlying the observed toxicities to guide the development of safer inhibitors.

-

Combination therapies: Exploring the potential of ELOVL1 inhibitors in combination with other therapeutic modalities for X-ALD.

-

Expansion to other diseases: Investigating the therapeutic potential of ELOVL1 inhibition in other neurological disorders with similar underlying pathophysiology.

Conclusion

The inhibition of ELOVL1 represents a highly promising and mechanistically sound therapeutic strategy for X-linked adrenoleukodystrophy. The development of potent, CNS-penetrant small molecule inhibitors has provided valuable tools to validate this approach in preclinical models. While safety and toxicology remain important considerations, the compelling efficacy data underscore the significant potential of ELOVL1 inhibition to address a major unmet medical need for patients with X-ALD and potentially other related neurological disorders. This technical guide provides a foundational resource to support the continued research and development efforts in this exciting field.

References

The Impact of Elovl1-IN-3 on Cellular Lipid Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzyme Elongation of Very Long-chain Fatty Acids 1 (Elovl1) plays a critical role in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for various complex lipids, most notably ceramides and other sphingolipids. Dysregulation of Elovl1 activity is implicated in several pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Elovl1-IN-3, a potent and selective inhibitor of Elovl1, on the cellular lipid landscape. We will explore the mechanism of action of Elovl1, the consequences of its inhibition by this compound on the cellular lipidome, detailed experimental protocols for assessing these changes, and the downstream effects on cellular signaling pathways.

Introduction to Elovl1 and its Role in Lipid Metabolism

Elovl1 is a key enzyme in the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This pathway involves a four-step cycle that adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Elovl1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with 20 or more carbons (≥C20), ultimately producing VLCFAs such as C24:0 and C26:0.[1]

These VLCFAs are crucial substrates for the synthesis of a specific class of sphingolipids, particularly C24 and C26 ceramides, a process carried out in conjunction with ceramide synthases (CerS), especially CerS2.[2] The acyl chain length of ceramides is a critical determinant of their biological function, influencing membrane structure and mediating diverse cellular processes including apoptosis, cell proliferation, and inflammation.

This compound: A Potent and Selective Inhibitor of Elovl1

This compound, also known as Compound 22, is a potent and orally active small molecule inhibitor of the Elovl1 enzyme.[3][4] Its primary mechanism of action is the direct inhibition of the elongase activity of Elovl1, thereby blocking the synthesis of VLCFAs. This targeted inhibition makes this compound a valuable research tool for elucidating the specific roles of Elovl1-mediated lipid synthesis and a potential therapeutic agent for diseases associated with VLCFA accumulation.

Quantitative Effects of this compound on Cellular Lipid Composition

The inhibition of Elovl1 by this compound leads to significant alterations in the cellular lipid profile. The most direct consequence is a reduction in the levels of VLCFAs and the complex lipids derived from them.

Table 1: In Vitro Effects of this compound on Cellular Lipids

| Cell Line | Treatment | Lipid Analyte | Observed Effect | Reference |

| HEK293 | This compound (100 nM, 48 hours) | C26:0 Lysophosphatidylcholine (LPC) | Selective inhibition of ELOVL1-mediated synthesis. | [3] |

Due to the limited availability of comprehensive public data on the broad lipidomic effects of this compound, the following table summarizes the well-documented effects of Elovl1 knockdown or inhibition with analogous compounds, which are expected to closely mirror the effects of this compound.

Table 2: Inferred Effects of Elovl1 Inhibition on Cellular Lipid Composition

| Lipid Class | Specific Lipids Affected | Expected Change upon Elovl1 Inhibition | Rationale |

| Very-Long-Chain Fatty Acids (VLCFAs) | C24:0, C26:0, and their monounsaturated counterparts | ↓ (Decrease) | Direct inhibition of the enzyme responsible for their synthesis. |

| Ceramides (Cer) | C24:0-Cer, C24:1-Cer, C26:0-Cer | ↓ (Decrease) | Reduction in the availability of VLCFA precursors for ceramide synthesis by CerS2. This can lead to a compensatory increase in shorter-chain ceramides (e.g., C16:0, C18:0). |

| Sphingomyelins (SM) | C24:0-SM, C24:1-SM, C26:0-SM | ↓ (Decrease) | Consequent to the decrease in their precursor ceramides. |

| Lysophosphatidylcholines (LPC) | C26:0-LPC | ↓ (Decrease) | A direct downstream consequence of reduced C26:0 fatty acid availability. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular lipid composition.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or other relevant cell lines are suitable for these studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM). Treat cells for a specified duration (e.g., 48 hours). A vehicle control (DMSO) should be run in parallel.

Lipid Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of various lipid species.

-

Cell Harvesting and Lipid Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a suitable volume of ice-cold methanol.

-

Add an internal standard mixture containing deuterated lipid standards for each class to be quantified.

-

Perform a Bligh-Dyer or a similar two-phase lipid extraction using methanol, chloroform, and water.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform 1:1, v/v).

-

Perform chromatographic separation using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate to enhance ionization.

-

Detect and quantify the lipid species using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each lipid of interest should be established.

-

Normalize the data to the internal standards and the total protein or cell number.

-

Fatty Acid Elongation Assay

This assay directly measures the enzymatic activity of Elovl1.

-

Microsome Preparation:

-

Homogenize cells or tissues in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Elongation Reaction:

-

In a reaction mixture, combine the microsomal preparation with a fatty acyl-CoA substrate (e.g., C22:0-CoA), NADPH, and [14C]-malonyl-CoA in a suitable buffer.

-

Add this compound at various concentrations to test its inhibitory effect.

-

Incubate the reaction at 37°C for a defined period.

-

-

Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radiolabeled elongated fatty acids using a scintillation counter or a bioimaging analyzer.

-

Signaling Pathways and Logical Relationships

The inhibition of Elovl1 by this compound initiates a cascade of changes in the cellular lipidome, which in turn affects various signaling pathways.

Caption: Signaling pathway illustrating the inhibition of Elovl1 by this compound and its downstream consequences.

The reduction in very-long-chain ceramides and a potential shift towards shorter-chain ceramides can have profound effects on cellular function. Very-long-chain ceramides are integral components of lipid rafts, specialized membrane microdomains that organize signaling platforms. Their depletion can alter membrane fluidity and disrupt the localization and function of membrane-associated proteins. Furthermore, different ceramide species have distinct signaling roles; for instance, C16-ceramide is often pro-apoptotic, whereas longer-chain ceramides can have opposing effects. Therefore, inhibiting Elovl1 can shift the balance of these signaling molecules, impacting pathways that control cell fate and function.

Caption: A generalized experimental workflow for studying the effects of this compound on cellular lipids.

Conclusion

This compound is a powerful tool for investigating the roles of Elovl1 and VLCFAs in cellular physiology and pathology. Its ability to selectively inhibit Elovl1 allows for the precise dissection of lipid metabolic pathways and their downstream consequences. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting Elovl1. Further comprehensive lipidomic studies using this compound will be invaluable in fully elucidating its impact on the intricate network of cellular lipid metabolism and signaling.

References

- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ELOVL | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

ELOVL1's Crucial Role in Neurological Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL1, or Elongation of Very Long Chain Fatty Acids Protein 1, is an essential enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes, particularly the myelin sheath that insulates neurons. Dysregulation of ELOVL1 function due to genetic mutations has been increasingly implicated in a spectrum of severe neurological and neurocutaneous disorders. This technical guide provides a comprehensive overview of the core functions of ELOVL1, its involvement in neurological diseases, and the experimental methodologies used to investigate its role, aimed at facilitating advanced research and therapeutic development.

Core Function of ELOVL1 in VLCFA Synthesis

ELOVL1 is a key enzyme in the multi-step process of fatty acid elongation, which takes place in the endoplasmic reticulum. It catalyzes the initial and rate-limiting condensation step, extending saturated and monounsaturated fatty acids with 20 or more carbons. Specifically, ELOVL1 is responsible for the synthesis of VLCFAs with chain lengths of C22 and longer. These VLCFAs are essential precursors for the synthesis of various complex lipids, most notably sphingolipids such as ceramides and sphingomyelins, which are highly enriched in the myelin sheath of the central and peripheral nervous systems. The proper composition of these lipids is vital for the structural integrity and function of myelin, ensuring rapid and efficient nerve impulse transmission.

ELOVL1's Implication in Neurological Disorders

Mutations in the ELOVL1 gene are associated with a range of autosomal dominant and recessive neurological disorders, often presenting with a combination of neurological and dermatological symptoms due to the dual importance of VLCFAs in both the nervous system and the skin's barrier function.

Neurological Phenotypes Associated with ELOVL1 Mutations

The primary neurological manifestations linked to ELOVL1 dysfunction include:

-

Hypomyelination: A consistent finding in patients with ELOVL1 mutations is a deficit in the formation and maintenance of the myelin sheath.[1][2][3][4] This can be observed through magnetic resonance imaging (MRI) of the brain.

-

Spastic Paraplegia: Patients often develop progressive stiffness and weakness in the lower limbs, characteristic of spastic paraplegia.[1]

-

A Complex Movement Disorder: In some cases, a more complex movement disorder can manifest, including ataxia (impaired coordination), dystonia (involuntary muscle contractions), and myoclonus (brief, involuntary muscle twitching).

-

Other Neurological Symptoms: Other reported symptoms include developmental delay, intellectual disability, and seizures.

Associated Neurocutaneous Syndromes

Given the role of VLCFAs in skin barrier function, neurological disorders stemming from ELOVL1 mutations are frequently accompanied by ichthyosis, a condition characterized by dry, scaly skin.

Quantitative Data on Lipid Profile Alterations

Mutations in ELOVL1 lead to quantifiable changes in the lipid profiles of patients and animal models. These alterations are central to the pathophysiology of the associated disorders.

| Sample Type | ELOVL1 Status | C20:0 | C22:0 | C24:0 | C26:0 | C26:1 | C28:0 | C24:0/C22:0 Ratio | Reference |

| Transfected HEK293 cells | p.Ser165Phe mutant | Increased (p=6.3x10⁻⁷) | Increased (p=1.2x10⁻⁵) | Reduced | Reduced (p=7.8x10⁻⁶) | Reduced | Reduced | - | |

| Patient Fibroblasts | Heterozygous mutation | Increased (p=0.033) | - | - | - | Decreased (p=0.014) | Decreased (p=0.001) | - | |

| Patient Plasma | Biallelic variants | - | - | Reduced | Reduced | - | - | Decreased | |

| Patient Serum | - | - | - | - | - | - | - | Decreased |

Table 1: Summary of quantitative changes in very-long-chain fatty acid levels due to ELOVL1 mutations.

| Sample Type | ELOVL1 Status | C24 Ceramides | Sphingomyelins | Reference |

| Patient Cells | - | Decreased | Decreased |

Table 2: Changes in sphingolipid levels associated with ELOVL1 mutations.

Key Experimental Protocols

Investigating the role of ELOVL1 in neurological disorders requires a combination of genetic, biochemical, and behavioral experimental approaches.

Generation and Analysis of ELOVL1 Mutant Mouse Models

-

Objective: To create a mammalian model system that recapitulates the genetic and phenotypic aspects of human ELOVL1-related disorders.

-

Methodology:

-

Gene Targeting: Employ CRISPR/Cas9 or homologous recombination in embryonic stem (ES) cells to introduce specific mutations (e.g., point mutations, deletions) into the mouse Elovl1 gene.

-

Generation of Chimeric Mice: Inject the modified ES cells into blastocysts and transfer them into pseudopregnant female mice.

-

Breeding and Genotyping: Breed the resulting chimeric mice to obtain heterozygous and homozygous mutant offspring. Genotype the offspring using PCR and DNA sequencing to confirm the presence of the desired mutation.

-

Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the mutant mice, including assessments of survival, growth, skin condition, and neurological function.

-

Lipid Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To quantitatively measure the levels of fatty acids, including VLCFAs, in biological samples.

-

Methodology:

-

Lipid Extraction: Extract total lipids from tissues (e.g., brain, skin) or cultured cells using a solvent system such as chloroform:methanol.

-

Saponification and Methylation: Saponify the extracted lipids to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their chain length and degree of saturation. The mass spectrometer is used to identify and quantify each FAME.

-

Data Analysis: Compare the fatty acid profiles of samples from mutant and wild-type animals or patients and controls to identify significant differences.

-

Analysis of Myelination by Transmission Electron Microscopy (TEM)

-

Objective: To visualize and quantify the ultrastructure of the myelin sheath in the central and peripheral nervous systems.

-

Methodology:

-

Tissue Fixation and Processing: Perfuse the animal with a fixative solution (e.g., glutaraldehyde and paraformaldehyde) and dissect the nerve tissue of interest (e.g., optic nerve, spinal cord). Post-fix the tissue in osmium tetroxide, dehydrate it in a graded series of ethanol, and embed it in epoxy resin.

-

Ultrathin Sectioning: Cut ultrathin sections (typically 70-90 nm) of the embedded tissue using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

-

TEM Imaging: Examine the sections using a transmission electron microscope to visualize the myelinated axons.

-

G-ratio Analysis: Quantify the thickness of the myelin sheath by calculating the g-ratio, which is the ratio of the axon diameter to the total fiber diameter (axon plus myelin). A higher g-ratio indicates a thinner myelin sheath.

-

Assessment of Motor Coordination in Mouse Models

-

Objective: To evaluate motor coordination and balance, which are often impaired in mouse models of ELOVL1-related neurological disorders.

-

Methodology (Composite Phenotype Scoring):

-

Ledge Test: Place the mouse on the edge of the cage and observe its ability to walk along the ledge and return to the cage. Scoring is based on footing and coordination.

-

Hindlimb Clasping: Suspend the mouse by its tail and observe the position of its hindlimbs. Clasping of the hindlimbs towards the abdomen is a sign of neurological dysfunction.

-

Gait Analysis: Observe the mouse's walking pattern on a flat surface, noting any abnormalities in stride or posture.

-

Kyphosis: Assess the curvature of the spine, as an abnormal, hunched posture can be indicative of muscle weakness. Each test is scored on a scale (e.g., 0-3), and a composite score is calculated to provide an overall measure of motor impairment.

-

Signaling Pathways and Logical Relationships

The function of ELOVL1 is integrated into broader cellular signaling networks that regulate lipid metabolism and cellular homeostasis.

ELOVL1 in the VLCFA Synthesis Pathway

Caption: The enzymatic cascade of very-long-chain fatty acid synthesis initiated by ELOVL1.

Experimental Workflow for Investigating ELOVL1 Function

References

Substrate Reduction Therapy for X-Linked Adrenoleukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the pathological accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation triggers a cascade of detrimental effects, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately resulting in demyelination and axonal degeneration. Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for X-ALD. Unlike gene or cell therapies that aim to correct the underlying genetic defect, SRT focuses on mitigating the downstream pathology by reducing the production of the toxic VLCFAs. This guide provides a comprehensive overview of the core principles of SRT for X-ALD, with a detailed examination of key therapeutic candidates, their mechanisms of action, and the experimental data supporting their development.

The Rationale for Substrate Reduction in X-ALD

The molecular pathogenesis of X-ALD stems from the impaired function of the ABCD1 transporter, a peroxisomal protein responsible for importing VLCFA-CoA esters into the peroxisome for β-oxidation. The resultant buildup of VLCFAs, particularly hexacosanoic acid (C26:0), is a central driver of the disease's pathology. SRT in X-ALD aims to restore the balance between VLCFA synthesis and degradation by targeting pathways involved in their production. By reducing the substrate load, SRT has the potential to alleviate cellular stress and slow or halt disease progression.

Therapeutic Targets and Investigational Agents

Several therapeutic agents are under investigation for their potential as SRT in X-ALD, each with a unique mechanism of action. This section details the preclinical and clinical findings for prominent candidates.

Leriglitazone (MIN-102)

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier. Its mechanism of action in X-ALD is multifaceted, involving the modulation of genes that counter neuroinflammatory and neurodegenerative processes.[1][2][3] By activating PPARγ, leriglitazone is thought to restore mitochondrial function, reduce oxidative stress, and suppress neuroinflammation.

In preclinical models of X-ALD, leriglitazone has demonstrated neuroprotective effects, improved mitochondrial function, and reduced microglial activation. Studies in rodent models showed that leriglitazone decreased oxidative stress and increased ATP concentrations in neurons and astrocytes exposed to VLCFA-induced toxicity. Furthermore, it improved motor function and restored markers of oxidative stress and mitochondrial function in the spinal cords of adrenomyeloneuropathy (AMN) mouse models.

The efficacy and safety of leriglitazone in adult male patients with AMN were evaluated in the Phase 2/3 ADVANCE trial (NCT03231878). While the trial did not meet its primary endpoint of change in the six-minute walk test (6MWT), it showed a significant reduction in the progression of cerebral lesions and myelopathy symptoms in a pre-specified analysis of patients with early-stage disease. Notably, the development of progressive cerebral ALD (cALD) was observed only in the placebo group.

| ADVANCE Trial: Key Efficacy and Safety Data | Leriglitazone (n=77) | Placebo (n=39) | p-value |

| Primary Endpoint | |||

| Change from baseline in 6MWT distance at week 96 (m) | -27.7 (41.4) | -30.3 (60.5) | 0.91 |

| Secondary Endpoints | |||

| Patients with new or progressing cerebral lesions | 3 | 8 | 0.0066 |

| Patients with clinically progressive cALD | 0 | 6 | 0.0015 |

| Change in Loes score (neuroradiological measure) | Significantly less increase | 0.024 | |

| Adverse Events | |||

| Weight gain (%) | 70 | 23 | |

| Peripheral edema (%) | 64 | 18 | |

| Serious treatment-emergent adverse events (%) | 18 | 26 |

PXL065 and PXL770

Poxel SA is developing two distinct molecules, PXL065 and PXL770, for the treatment of X-ALD. Both are poised to enter Phase 2a clinical trials.

PXL065 is the deuterium-stabilized R-enantiomer of pioglitazone. Unlike the parent compound, PXL065 has reduced PPARγ activity, which is expected to minimize side effects like weight gain and edema. Its therapeutic effects in X-ALD are thought to be mediated through non-genomic pathways, including inhibition of the mitochondrial pyruvate carrier (MPC).

In vitro studies using ALD patient-derived fibroblasts and glial cells from Abcd1-null mice showed that PXL065 normalized elevated VLCFA levels, improved mitochondrial function, and attenuated inflammatory markers. Chronic treatment of Abcd1-null mice with PXL065 led to a reduction of VLCFAs in plasma, brain, and spinal cord, along with improvements in neural histology and neurobehavioral test performance.

| PXL065 Preclinical Efficacy | Cell/Animal Model | Key Findings |

| VLCFA Reduction | AMN patient-derived fibroblasts | Dose-dependent reduction of C26:0 (IC50 = 2.78 µM) |

| Abcd1-null mice | Lowered VLCFA in plasma, brain, and spinal cord | |

| Mitochondrial Function | C-ALD patient-derived fibroblasts | Improved basal and ATP-linked oxygen consumption rate (OCR) |

| Neurobehavioral Improvement | Abcd1-null mice | Ameliorated impaired locomotor function |

PXL770 is a first-in-class direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. In X-ALD, AMPK is downregulated, and its activation is a therapeutic target.

In ALD patient-derived cells and Abcd1 KO mouse glial cells, PXL770 substantially decreased C26:0 levels (by approximately 90%), improved mitochondrial respiration, reduced the expression of inflammatory genes, and induced the expression of compensatory transporters ABCD2 and ABCD3. In Abcd1 KO mice, PXL770 treatment normalized plasma VLCFA levels and significantly reduced their accumulation in the brain (-25%) and spinal cord (-32%). This was accompanied by improvements in sciatic nerve axonal morphology and locomotor function.

| PXL770 Preclinical Efficacy | Cell/Animal Model | Key Findings |

| VLCFA Reduction | C-ALD patient-derived fibroblasts | ~90% reduction in C26:0/C22:0 ratio |

| Abcd1 KO mice | Normalized plasma VLCFA; -25% in brain, -32% in spinal cord | |

| Mitochondrial Function | C-ALD patient-derived fibroblasts | Improved mitochondrial respiration |

| Gene Expression | ALD patient-derived cells | Reduced inflammatory gene expression; induced ABCD2/3 expression |

| Neurobehavioral Improvement | Abcd1 KO mice | Ameliorated locomotor dysfunction |

Irbesartan

Irbesartan, an antihypertensive drug, was identified in an unbiased screen of approved drugs for its ability to lower VLCFA levels.

In primary fibroblast cell lines from multiple AMN and cALD patients, irbesartan consistently and significantly lowered C26-lysophosphatidylcholine (C26-LPC) and total C26:0 and C28:0 levels in a dose-dependent manner between 2 and 10 µM. However, oral administration of irbesartan at 10 mg/kg/day to male X-ALD mice did not result in a reduction of plasma C26-LPC. The mechanism by which irbesartan lowers VLCFA is still under investigation.

| Irbesartan In Vitro Efficacy | Cell Line | Key Findings |

| VLCFA Reduction | Primary X-ALD fibroblasts | Dose-dependent reduction of C26-LPC, C26:0, and C28:0 (2-10 µM) |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the preclinical evaluation of SRT candidates for X-ALD.

Cell-Based Assays

-

Cell Culture:

-

Patient-Derived Fibroblasts: Primary skin fibroblasts from X-ALD patients and healthy controls are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated at a density that allows them to reach confluence by the end of the treatment period (e.g., 10 days).

-

Drug Treatment: Investigational compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. The final solvent concentration is kept constant across all conditions. Medium with fresh drug is replaced every 2-3 days.

-

-

VLCFA Quantification (GC-MS):

-

Lipid Extraction: After drug treatment, cell pellets are harvested. Total lipids are extracted using a solvent system such as chloroform:methanol.

-

Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized (e.g., methylated) to make them volatile for gas chromatography.

-

GC-MS Analysis: The derivatized fatty acid samples are injected into a gas chromatograph coupled to a mass spectrometer. The different fatty acids are separated based on their retention times and identified and quantified based on their mass-to-charge ratio. Deuterated internal standards are used for accurate quantification.

-

-

Mitochondrial Function Assessment (Seahorse XF Analyzer):

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

-

Assay Medium: On the day of the assay, the culture medium is replaced with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and cells are incubated in a non-CO2 incubator at 37°C for one hour.

-

Mito Stress Test: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Animal Models

-

Abcd1-null Mouse Model: This is the most widely used in vivo model for X-ALD, exhibiting a phenotype consistent with AMN, including the accumulation of VLCFAs and late-onset neurological impairment.

-

Drug Administration: SRT candidates are typically administered orally (e.g., via gavage or in the diet) for a specified duration (e.g., 12 weeks).

-

Behavioral Testing: Locomotor function and coordination are assessed using tests such as the open-field test and the balance beam test.

-

Tissue Analysis: At the end of the treatment period, tissues (plasma, brain, spinal cord, sciatic nerve) are harvested for VLCFA analysis (as described above) and histological examination.

-

Neuroinflammation Assessment: Neuroinflammation can be evaluated by immunohistochemistry for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation, and by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the investigational SRT agents.

Leriglitazone and PPARγ Signaling

Caption: Leriglitazone activates PPARγ, leading to the transcription of genes that promote mitochondrial biogenesis and reduce oxidative stress, while also inhibiting NF-κB-mediated neuroinflammation.

PXL770 and AMPK Signaling

Caption: PXL770 directly activates AMPK, which in turn promotes fatty acid oxidation, improves mitochondrial function, induces compensatory VLCFA transporters, and reduces neuroinflammation.

Experimental Workflow for SRT Candidate Screening

References

Methodological & Application

Application Notes and Protocols for Elovl1-IN-3 in Cell Culture

These application notes provide detailed protocols for utilizing Elovl1-IN-3, a potent and selective inhibitor of Elongation of Very Long-Chain Fatty Acids protein 1 (ELOVL1), in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the role of ELOVL1 in cellular processes and its potential as a therapeutic target.

Introduction

ELOVL1 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] These VLCFAs are crucial components of complex lipids such as sphingolipids and ceramides, playing significant roles in various cellular functions including membrane structure, cell signaling, and energy metabolism.[1][2] Dysregulation of ELOVL1 activity has been implicated in several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[3] this compound is a potent and orally active inhibitor of the ELOVL1 enzyme and serves as a valuable research tool for studying the biological functions of this enzyme and for the development of potential therapeutics for conditions like ALD.[4]

Data Presentation

The following tables summarize quantitative data on the effects of ELOVL1 inhibition from cell culture and animal studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Treatment Duration | Effect | Reference |

| HEK293 | 100 nM | 48 hours | Selective inhibition of ELOVL1-mediated C26:0 lysophosphatidylcholine (LPC) synthesis. | |

| ALD Patient Fibroblasts | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |

| Healthy Human Fibroblasts | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |

| ALD Patient B-lymphocytes | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |

| Human Microglia | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). |

Table 2: In Vivo Efficacy of ELOVL1 Inhibitors

| Animal Model | Compound | Dosage | Treatment Duration | Effect on C26:0 LPC Levels | Reference |

| ABCD1 knockout C57BL/6 mice | Elovl1-IN-1 | 0.5-64 mg/kg (p.o. once daily) | 28 days | Significant reduction in blood. | |

| Wild-type rats | Elovl1-IN-1 | 30-300 mg/kg (p.o. once daily) | 7 days | Significant reduction in blood. | |

| Cynomolgus monkeys | Elovl1-IN-1 | 30 mg/kg (p.o. once daily) | 7 days | Significant reduction in blood. |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound to assess its impact on VLCFA metabolism.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cell culture flasks/plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed HEK293 cells into the desired culture vessels (e.g., 6-well plates, 10 cm dishes). A recommended seeding density for HEK293 cells is 2.5 x 10⁴ to 1 x 10⁵ cells/cm². For a 6-well plate, this corresponds to approximately 2.4 x 10⁵ to 9.5 x 10⁵ cells per well.

-

Allow cells to adhere and grow for 24 hours before treatment.

-

-

Treatment with this compound:

-

Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48 hours).

-

-

Cell Harvesting and Downstream Analysis:

-

After the treatment period, harvest the cells for downstream analysis (e.g., lipid extraction for mass spectrometry).

-

To harvest, wash the cells with ice-cold PBS and then lyse or scrape the cells according to the requirements of the subsequent analysis.

-

Protocol 2: Lipid Extraction from Cultured Cells for Mass Spectrometry

This protocol outlines a method for extracting total lipids from cultured cells for subsequent analysis by mass spectrometry to quantify changes in VLCFA levels. This protocol is a modified version of the Bligh and Dyer method.

Materials:

-